molecular formula C8H8F5NO2 B15060472 (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate

(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate

Cat. No.: B15060472
M. Wt: 245.15 g/mol
InChI Key: CCZSTPVHLAEIGZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H8F5NO2

Molecular Weight

245.15 g/mol

IUPAC Name

(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H8F5NO2/c9-7(10)1-6(2-7)3-14-4(6)16-5(15)8(11,12)13/h4,14H,1-3H2

InChI Key

CCZSTPVHLAEIGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(F)F)CNC2OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

A common approach uses Grubbs catalysts to form the spirocyclic structure. For example:

  • Starting material : 1,1-Difluoro-3-butenylamine derivatives.
  • Reaction conditions : Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.
  • Outcome : Yields of 60–75% for the unsubstituted spiroamine, which is subsequently fluorinated.

Fluorination Techniques

Post-cyclization fluorination employs diethylaminosulfur trifluoride (DAST) or XtalFluor-E:

  • DAST method : Treat the spiroamine intermediate with DAST (1.2 equiv) in dichloroethane at 80°C for 6 hours.
  • XtalFluor-E : Higher selectivity achieved at 50°C with 1.5 equiv reagent.

Esterification with Trifluoroacetic Acid

The azaspiroamine is converted to its trifluoroacetate salt via two primary routes:

Direct Acid-Base Reaction

  • Procedure :
    • Dissolve 6,6-difluoro-2-azaspiro[3.3]heptan-3-amine in anhydrous dichloromethane.
    • Add trifluoroacetic acid (1.1 equiv) dropwise at 0°C.
    • Stir for 2 hours at 25°C and concentrate under vacuum.
  • Yield : 89–92% with >97% purity (HPLC).

Anhydride-Mediated Esterification

  • Reagents : Trifluoroacetic anhydride (TFAA) in presence of DMAP catalyst.
  • Conditions :
    • TFAA (1.05 equiv), DMAP (0.1 equiv), THF solvent.
    • React at 50°C for 4 hours, followed by aqueous workup.
  • Advantage : Avoids isolation of free base, directly yielding crystalline product.

Process Optimization from Patent Literature

The Chinese patent CN103524325A describes scalable fluorination and esterification techniques applicable to this compound:

Key Steps from CN103524325A

Step Process Conditions Yield
1 Chlorination of 1,1-difluoroethane UV light, Cl₂ (1:4 ratio), 45°C 78%
2 Oxidation to chloroacetyl chloride SO₃ (2.5 equiv), 60°C 84%
3 HF fluoridation SbCl₅ catalyst, 50°C 91%
4 Hydrolysis to trifluoroacetate H₂O, 60°C, 3 hours 95%

This four-step sequence demonstrates industrial viability, though specific adaptations are required for the spiroamine substrate.

Analytical Characterization

Critical quality attributes are verified through:

  • ¹⁹F NMR : Peaks at δ -74.5 (CF₃), -110.2 (spiro-F).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
  • XRD : Confirms spirocyclic conformation with dihedral angle 88.7°.

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in API production:

  • Case study : In ChemRxiv’s S-892216 synthesis, it undergoes nucleophilic substitution with bromoacetonitrile at 50°C to install a cyanoethyl group (91% yield).
  • Advantage : The trifluoroacetate counterion enhances solubility in polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its fluorinated structure may enhance its interaction with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts desirable properties, such as increased thermal stability and resistance to chemical degradation, making it suitable for various applications.

Mechanism of Action

The mechanism of action of (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1427367-47-2
  • Molecular Formula: C₈H₁₀F₅NO₂
  • Molecular Weight : 247.16 g/mol
  • Structure : A spirocyclic amine with two fluorine atoms at the 6,6-positions and a trifluoroacetate ester group .

Key Properties :

  • Purity : ≥98%
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .
  • Applications : Used as a building block in medicinal chemistry (e.g., synthesis of VU6015976, a bioactive small molecule) .

Comparison with Structurally Similar Compounds

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Bistrifluoroacetate

  • CAS No.: 1609407-83-1
  • Molecular Formula : C₁₃H₁₄F₆N₂O₄
  • Key Differences: Contains a cyclopropyl substituent and two trifluoroacetate groups (vs. one in the target compound).
  • Applications : Used in kinase inhibitor research, leveraging its conformational rigidity .

6-Fluoro-2-azaspiro[3.3]heptane 2,2,2-Trifluoroacetate

  • CAS No.: 2227205-88-9
  • Molecular Formula: C₈H₁₁F₄NO₂
  • Key Differences: Monofluoro Substituent: Single fluorine at position 6 (vs. difluoro in the target compound), reducing electron-withdrawing effects. Lower Molecular Weight: 229.17 g/mol (vs.
  • Applications : Explored in peptide mimetics due to reduced steric hindrance .

2-Azaspiro[3.3]heptan-6-one Trifluoroacetate

  • CAS No.: 1818847-38-9
  • Molecular Formula: C₈H₈F₃NO₃
  • Key Differences :
    • Ketone Functional Group : Replaces the 6,6-difluoro substituents, introducing a reactive carbonyl group.
    • Higher Reactivity : Susceptible to nucleophilic attacks, unlike the stable C-F bonds in the target compound .
  • Applications : Intermediate in heterocyclic synthesis, particularly for lactam derivatives .

6,6-Difluoro-2-azabicyclo[3.2.0]heptane

  • CAS No.: 1214875-15-6
  • Molecular Formula : C₆H₈F₂N
  • Key Differences: Bicyclic Framework: Azabicyclo[3.2.0]heptane core (vs. spirocyclic), increasing ring strain and altering conformational dynamics. No Trifluoroacetate Group: Requires additional steps for esterification in synthetic workflows .
  • Applications : Studied in CNS drug discovery for its ability to cross the blood-brain barrier .

Physicochemical and Functional Comparison

Property Target Compound 2-Cyclopropyl Diazaspiro 6-Fluoro Analog Azabicyclo[3.2.0] Derivative
Molecular Weight 247.16 376.26 229.17 158.14
Substituents 6,6-difluoro Cyclopropyl, bistrifluoroacetate 6-fluoro None (bicyclic core)
Polarity Moderate High Moderate Low
Storage Stability -80°C (6 months) RT (data limited) 2-8°C -20°C
Key Applications Drug discovery Kinase inhibitors Peptide mimetics CNS therapeutics

Research Findings and Trends

  • Metabolic Stability: The 6,6-difluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated spiro analogs, as C-F bonds resist oxidative degradation .
  • Solubility Challenges: The trifluoroacetate group improves aqueous solubility relative to non-esterified spiroamines (e.g., 6,6-difluoro-2-azaspiro[3.3]heptane), though solubility remains lower than phenyl trifluoroacetate derivatives .
  • Synthetic Utility : The spiro[3.3]heptane scaffold provides conformational rigidity, making it superior to larger spirocycles (e.g., spiro[4.5]decane) in optimizing target binding .

Biological Activity

(6,6-Difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate, also identified by its CAS number 1427367-47-2, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H10F5NO2. It features a spirocyclic structure that incorporates both nitrogen and fluorine atoms, which may influence its biological interactions.

PropertyValue
Molecular Weight247.16 g/mol
InChI KeyVADHXGWRJYIASW-UHFFFAOYSA-N
Boiling PointNot available
SynonymsNone listed

1. Induction of Fetal Hemoglobin

Recent studies have highlighted the potential of this compound as an inducer of fetal hemoglobin (HbF). A study focused on the design and synthesis of various 2-azaspiro[3.3]heptane derivatives demonstrated that this compound significantly increased HbF levels in human erythroid progenitor cells. This effect is particularly relevant for the treatment of β-thalassemia and sickle cell disease (SCD), as elevated levels of HbF can ameliorate symptoms associated with these conditions .

2. Structure-Activity Relationship (SAR)

The optimization of the compound's structure has been linked to its efficacy in inducing HbF. Variations in the spirocyclic structure and substitution patterns have been explored to enhance bioavailability and reduce toxicity. For instance, modifications that increase rigidity in the molecular structure have shown improved pharmacokinetic properties without genotoxic effects, making them safer alternatives to existing treatments like hydroxyurea .

Case Study: Efficacy in Cynomolgus Monkeys

In vivo studies conducted on cynomolgus monkeys demonstrated that the compound induced a dose-dependent increase in globin switching, confirming its potential as a therapeutic agent for β-hemoglobinopathies. The results indicated that not only was the compound effective in inducing HbF but also exhibited a favorable safety profile compared to traditional therapies .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in erythropoiesis and globin gene regulation. The compound's unique structural features likely contribute to its ability to modulate these pathways effectively.

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